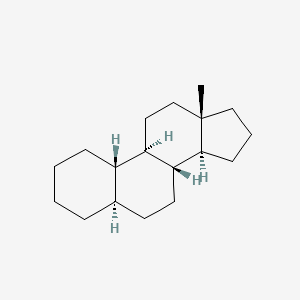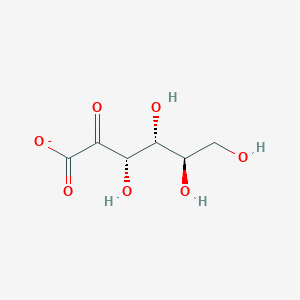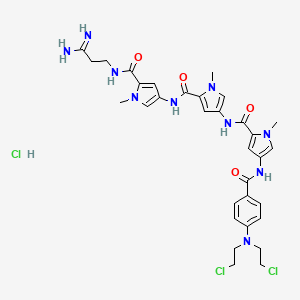
Taxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxine is a natural product found in Taxus cuspidata, Taxus brevifolia, and Taxus baccata with data available.
Scientific Research Applications
Taxine Alkaloids: Mechanism and Toxicity
Taxines, primarily from yew plants (Taxus spp.), are the focus of various scientific studies due to their poisonous properties. Significant advancements have been made in understanding their pharmacological and toxicological mechanisms, especially their impact on cardiac myocytes, which is a primary factor in heart failure and death in cases of poisoning (Wilson, Sauer, & Hooser, 2001).
Analysis of Taxus Alkaloids
Innovative methods have been developed for identifying taxines in biological samples. Techniques like high-performance liquid chromatography and mass spectrometry have been pivotal in detecting taxines in various cases, including forensic investigations (Kula et al., 2009).
This compound: A Historical Overview
The historical and toxicological significance of this compound is well-documented. Understanding its chemical structure and properties has been a subject of research for decades, providing insight into its use and effects (Appendino, 1996).
Structural Elucidation of this compound
Scientific research has also focused on determining the precise structure of this compound components, such as this compound A from Taxus baccata L., using advanced techniques like NMR and X-ray diffractometry (Graf et al., 1982).
Semisynthesis of this compound Analogs
Research into the semisynthesis of this compound analogs from Taxus baccata has been conducted, exploring potential applications and modifications of this compound compounds (Wiegerinck et al., 1996).
Electrophysiological Investigations of this compound
Studies on this compound's impact on heart cells, particularly its effects on sodium and calcium currents in ventricular cells, highlight its significance in pharmacological research (Tekol & Kameyama, 1987).
This compound Poisoning Detection in Animals
There has been development in methods for detecting this compound poisoning in animals, such as horses, using liquid chromatography/mass spectrometry (Kite, Lawrence, & Dauncey, 2000).
Antioxidative Effects of Taxanes
Exploring the antioxidative effects of taxanes, including this compound B, has been a significant area of research, particularly in cell viability and oxidative stress models (Xiao, 2010).
properties
CAS RN |
12607-93-1 |
|---|---|
Molecular Formula |
C35H47NO10 |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
[(2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23?,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1 |
InChI Key |
KOTXAHKUCAQPQA-AAUVPWARSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H](C(C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O |
SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O |
Color/Form |
Granular amorphous powde |
melting_point |
121-124 °C |
Other CAS RN |
12607-93-1 |
solubility |
Soluble in ether, chloroform, alcohol. Practically insoluble in water, petroleum ether In water, 2.4 mg/L at 25 °C (est) |
synonyms |
taxine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



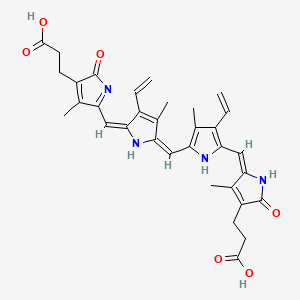
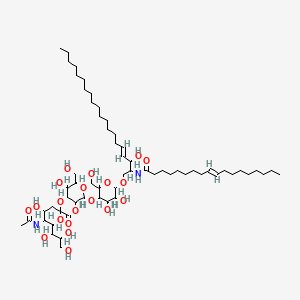
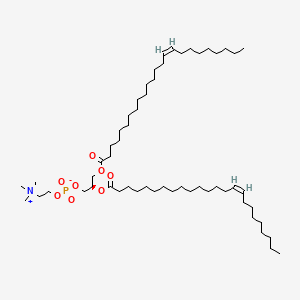
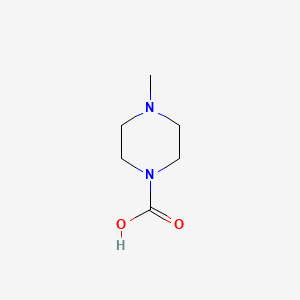

![11,12-Dihydroxybenzo[a]pyrene](/img/structure/B1234016.png)
![dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)
